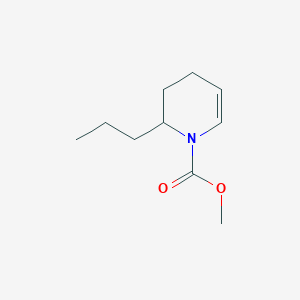
Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate, also known as MPDC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of pyridine carboxylates and is synthesized through a multi-step process involving the reaction of various reagents.
Mecanismo De Acción
The exact mechanism of action of Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of acetylcholinesterase, the modulation of dopamine levels, and the inhibition of amyloid-beta aggregation.
Efectos Bioquímicos Y Fisiológicos
Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate has been shown to have several biochemical and physiological effects. It can increase the levels of dopamine in the brain, which is a neurotransmitter that is involved in the regulation of movement, emotion, and motivation. Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess neuroprotective properties. However, one of the limitations of using Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Direcciones Futuras
There are several future directions for research on Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate. One area of research could focus on elucidating the exact mechanism of action of Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate and its effects on different neurotransmitter systems. Another area of research could focus on developing new derivatives of Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate with improved pharmacological properties. Finally, research could be conducted to investigate the potential therapeutic applications of Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate in other diseases such as Huntington's disease and multiple sclerosis.
Métodos De Síntesis
The synthesis of Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate involves the reaction of 2-methyl-3,4-dihydro-2H-pyridin-1-one with propyl chloroformate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with methanol and hydrochloric acid to obtain the final product, Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to possess neuroprotective properties and can inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. In addition, Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate has been demonstrated to increase the levels of dopamine in the brain, which is a neurotransmitter that is decreased in Parkinson's disease.
Propiedades
Número CAS |
187456-97-9 |
|---|---|
Nombre del producto |
Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate |
Fórmula molecular |
C10H17NO2 |
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-3-6-9-7-4-5-8-11(9)10(12)13-2/h5,8-9H,3-4,6-7H2,1-2H3 |
Clave InChI |
RLFJNCDNGMFPGA-UHFFFAOYSA-N |
SMILES |
CCCC1CCC=CN1C(=O)OC |
SMILES canónico |
CCCC1CCC=CN1C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



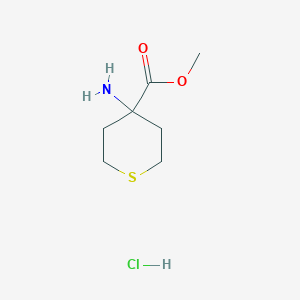
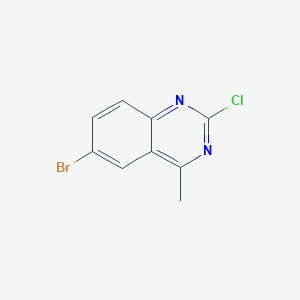
![2-((E)-3-[1-(3-[[3-(Dimethyl(3-[4-[(E)-3-(3-methyl-1,3-benzothiazol-3-ium-2-YL)-2-propenylidene]-1(4H)-pyridinyl]propyl)ammonio)propyl](dimethyl)ammonio]propyl)-4(1H)-pyridinylidene]-1-propenyl)-3-methyl-1,3-benzothiazol-3-ium tetraiodide](/img/structure/B61781.png)
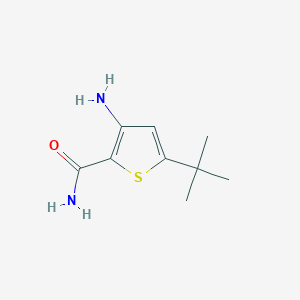
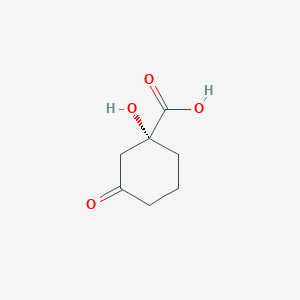
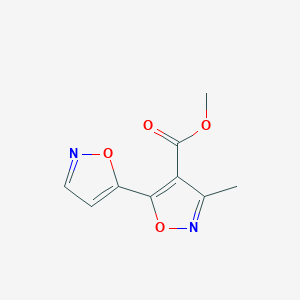
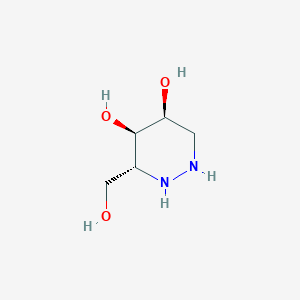
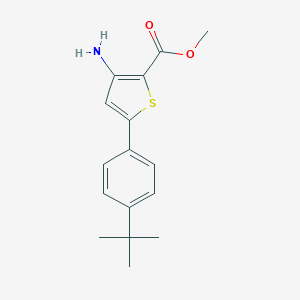
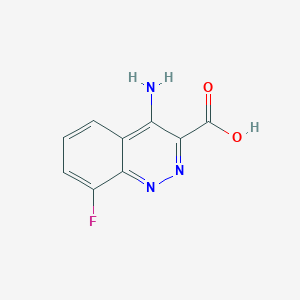
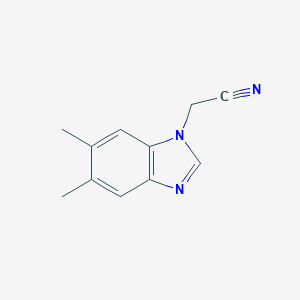
![Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]-](/img/structure/B61797.png)
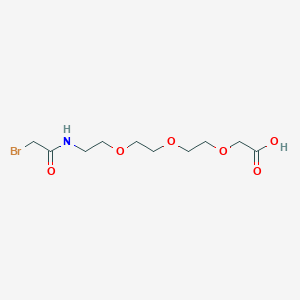

![(10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione](/img/structure/B61802.png)